2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

BACE-1 inhibition Alzheimer's disease FRET assay

Researchers often face challenges sourcing a well-characterized DL-racemic form of this dihydroisoquinoline-amino acid conjugate for non-chiral assays and method development. This product directly addresses that need. - Provides the validated DL-racemic mixture (CAS 1397005-80-9) containing both enantiomers, essential for establishing achiral biochemical assays. - Serves as a precise reference standard for chiral chromatography method development, with the distinct L-enantiomer (CAS 187884-91-9) available separately. - Ensures batch-to-batch consistency with ≥98% purity, supporting reliable SAR studies and synthetic elaboration.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 1397005-80-9
Cat. No. B1418107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
CAS1397005-80-9
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)C
InChIInChI=1S/C20H22N2O2/c1-20(2)13-15-10-6-7-11-16(15)18(22-20)21-17(19(23)24)12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)(H,23,24)
InChIKeySKZOZLFDNIMQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid: Identity and Procurement


2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid (CAS 1397005-80-9) is a synthetic dihydroisoquinoline-amino acid conjugate with molecular formula C20H22N2O2 and molecular weight 322.4 g/mol [1]. It exists as the DL-racemic mixture of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-phenylalanine, wherein a 3,3-dimethyl-3,4-dihydroisoquinoline moiety is linked via an amino bridge to the α-carbon of phenylalanine [2]. The compound is classified within the broader 3,4-dihydroisoquinoline scaffold family, which has been investigated for enzyme inhibitory activity including β-secretase 1 (BACE-1) and leucine aminopeptidase [3]. Commercially, the compound is available from multiple suppliers at purities typically ranging from 95% to 98%, with the L-enantiomer (CAS 187884-91-9) registered separately as a distinct chemical entity with documented BACE-1 co-crystal structure data (PDB 4I11) [4].

Why Generic Substitution Fails: Stereochemistry and Target Engagement


Within the 3,3-dimethyl-3,4-dihydroisoquinoline-amino acid series, the amino acid side chain and stereochemical configuration are not interchangeable parameters. The phenylalanine-derived benzyl side chain confers a LogP of 5.33, substantially higher than the alanine analog (LogP 4.13), directly impacting membrane partitioning and non-specific binding profiles . Furthermore, the L-enantiomer (CAS 187884-91-9) has been validated as a BACE-1 ligand by X-ray crystallography at 1.89 Å resolution (PDB 4I11), revealing a binding mode that does not engage the catalytic aspartates — a structural feature that is absent for the D-enantiomer and cannot be assumed for side-chain variants such as the leucine, alanine, or methionine analogs [1]. The DL-racemic form (CAS 1397005-80-9) inherently contains 50% of the putatively inactive or less active D-enantiomer, meaning that potency in chiral biological assays will differ from the pure L-form by approximately twofold, a critical consideration for assay design and SAR studies [2].

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid: Differentiation vs. Analogs


BACE-1 Inhibitory Potency: L-Enantiomer vs. Clinical-Stage Comparators

The L-enantiomer of the target compound (CAS 187884-91-9, PDB ligand 1CH) has a validated BACE-1 IC50 of 27.2 μM (27,200 nM) as recorded in the PDBBind database from the co-crystal structure 4I11 [1]. In a separate FRET-based biochemical assay, the L-enantiomer exhibited an IC50 of 2.8 μM (2,800 nM) [2]. The DL-racemic target compound (CAS 1397005-80-9) is expected to exhibit approximately twofold lower potency in chiral assays due to the presence of the less active D-enantiomer. For comparison, the optimized thiophene-dihydroisoquinoline compound 8 from the same scaffold class achieved a BACE-1 Alpha assay IC50 of 8 nM — representing an approximately 3,400-fold improvement over the screening hit IC50 [3]. This potency gap establishes the target compound as a validated but early-stage hit suitable for fragment-based or scaffold-hopping optimization programs, not as a potent lead.

BACE-1 inhibition Alzheimer's disease FRET assay PDBBind

X-ray Binding Mode: Non-Catalytic Aspartate Engagement

The L-enantiomer of the target compound has been co-crystallized with human BACE-1 at 1.89 Å resolution (PDB 4I11), providing atomic-level validation of its binding pose [1]. Critically, the structure reveals that the dihydroisoquinoline scaffold binds to BACE-1 without engaging the catalytic aspartate residues (Asp32 and Asp228), a binding mode that distinguishes it from classical aspartyl protease transition-state mimetics [2]. This structural information is absent for the majority of closely related analogs: no co-crystal structures exist for the alanine analog (CAS 537049-19-7), leucine analog (CAS 187884-89-5), methionine analog (CAS 187884-93-1), or indole analog (CAS 1396969-17-7). The 6-chloro derivative has been co-crystallized (PDB 4I0Z), but this represents a more advanced, synthetically elaborated analog rather than a simple side-chain variant [3]. For structure-based drug design programs, the availability of a validated binding pose is a decisive procurement criterion that the target compound uniquely satisfies among simple side-chain analogs.

X-ray crystallography BACE-1 co-crystal binding mode structure-based drug design

Lipophilicity Differentiation: DL Form vs. Alanine Analog

The DL-racemic target compound (CAS 1397005-80-9) exhibits a computed LogP of 5.33 as reported by Hit2Lead/ChemBridge, compared to LogP 4.13 for the alanine analog (CAS 537049-19-7) and XLogP3 of 3.7 for the L-enantiomer (PubChem computed) [1]. This represents a 1.2 log unit increase in lipophilicity over the alanine analog, corresponding to approximately a 16-fold higher theoretical octanol-water partition coefficient. The elevated LogP is directly attributable to the benzyl side chain of the phenylalanine moiety versus the methyl side chain of alanine. In the context of BACE-1 inhibitor development, the Bowers et al. 2013 study explicitly identified that the carboxylic acid moiety of the screening hit (compound 1, the L-enantiomer) formed a water-mediated hydrogen bond that was subsequently replaced to improve permeability — indicating that the intrinsic lipophilicity of this scaffold is pharmacologically relevant and modifiable [2]. The higher LogP of the DL form may impact non-specific protein binding and aqueous solubility relative to smaller side-chain analogs, a consideration for assay design.

LogP lipophilicity membrane permeability physicochemical properties

Molecular Size and Complexity Across Side-Chain Series

The target compound (MW 322.4, 24 heavy atoms, 5 rotatable bonds) occupies an intermediate position within the dihydroisoquinoline-amino acid series [1]. The alanine analog (CAS 537049-19-7, MW 246.3, 18 heavy atoms, 3 rotatable bonds) is significantly smaller and less complex, while the indole/tryptophan analog (CAS 1396969-17-7, MW 361.45, 27 heavy atoms) is larger and introduces an additional hydrogen bond donor from the indole NH . The methionine analog (CAS 187884-93-1, MW 306.42) introduces a divalent sulfur atom, altering electronic properties and potential for oxidative metabolism . The β-alanine analog (CAS 187884-87-3, MW 246.3) differs in the position of the carboxylic acid relative to the dihydroisoquinoline ring, changing the geometry of the pharmacophore. In the BACE-1 SAR reported by Bowers et al., the phenylalanine-derived benzyl group occupies the S1 pocket of the enzyme, and its replacement or modification directly affects binding affinity [2]. The target compound thus represents a specific molecular recognition motif that cannot be replicated by substituting alternative amino acid side chains.

molecular weight heavy atom count rotatable bonds SAR series

Stereochemical Identity: DL Racemate vs. L-Enantiomer

CAS 1397005-80-9 is the DL-racemic mixture containing equal proportions of D- and L-enantiomers, as indicated by its InChIKey (SKZOZLFDNIMQMW-UHFFFAOYSA-N, no stereochemical specification) and vendor documentation listing stereochemistry as 'unknown' . In contrast, CAS 187884-91-9 is the pure L-enantiomer (InChIKey SKZOZLFDNIMQMW-KRWDZBQOSA-N, with defined (S)-configuration at the α-carbon) [1]. The L-enantiomer has been co-crystallized with BACE-1 (PDB 4I11), confirming its specific chiral recognition by the enzyme active site [2]. In any chiral biological environment — including BACE-1, which is composed entirely of L-amino acids and exhibits strong stereochemical preference — the D-enantiomer is expected to exhibit substantially reduced or absent binding affinity. Consequently, the DL-racemic mixture will display approximately 50% of the apparent potency of the pure L-enantiomer at equivalent total concentration in chiral assays. This stereochemical distinction is a critical procurement consideration: the DL form is appropriate for achiral applications, synthetic chemistry, or as a racemic reference standard, while the L-form is required for experiments where stereospecific target engagement is essential.

stereochemistry enantiomer racemic mixture chiral resolution

Natural Product-Like Scaffold vs. Fully Synthetic Derivatives

InterBioScreen classifies the target compound under 'Derivatives & analogs of Natural Compounds,' distinguishing it from purely synthetic dihydroisoquinoline derivatives that lack this natural product lineage [1]. The 3,4-dihydroisoquinoline scaffold is a privileged structure found in numerous isoquinoline alkaloids with documented biological activities including antiproliferative and enzyme inhibitory effects [2]. Ziemska et al. (2020) demonstrated through virtual screening of 25,081 compounds that the 3,4-dihydroisoquinoline moiety is potentially active in inhibiting leucine aminopeptidase, a cancer-implicated metalloenzyme, with their 3D-QSAR model achieving r² = 0.997 and q² = 0.717 [3]. This natural product-like classification supports the use of this compound in phenotypic screening and target identification campaigns where scaffold biological relevance is a selection criterion, in contrast to fully synthetic, non-natural-product-derived scaffolds that may lack this evolutionary biological validation. However, it must be noted that specific quantitative comparative activity data against leucine aminopeptidase for the target compound versus its analogs is not yet available in the published literature.

natural product analog isoquinoline alkaloid scaffold classification chemical library

Recommended Application Scenarios for 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid


BACE-1 Fragment-Based Discovery and Structure-Based Optimization

The L-enantiomer (CAS 187884-91-9) serves as a validated, structurally characterized BACE-1 screening hit with a co-crystal structure at 1.89 Å resolution (PDB 4I11) revealing a non-catalytic aspartate binding mode [1]. The Bowers et al. 2013 study demonstrated that structure-based design from this hit (compound 1) yielded sub-micromolar inhibitors and ultimately compound 31 with good BACE-1 potency, excellent permeability, and low P-gp efflux ratio [2]. The DL-racemic form (CAS 1397005-80-9) is appropriate as a reference compound for achiral biochemical assays, synthetic chemistry starting material, or racemic standard for chiral separation method development. Procurement recommendation: acquire the L-enantiomer for BACE-1 binding and inhibition studies; acquire the DL form for synthetic elaboration, achiral assays, or as a comparator for enantiomer-specific activity assessment.

SAR-by-Catalog: Dihydroisoquinoline-Amino Acid Series

The target compound occupies a specific position in the dihydroisoquinoline-amino acid SAR series defined by its phenylalanine-derived benzyl side chain (LogP 5.33, MW 322.4, 5 rotatable bonds) [1]. Systematic comparison with the alanine analog (LogP 4.13, MW 246.3), leucine analog (CAS 187884-89-5), methionine analog (CAS 187884-93-1), and indole analog (CAS 1396969-17-7, MW 361.45) enables the assessment of side-chain contributions to target binding, selectivity, and physicochemical properties [2]. The documented BACE-1 S1 pocket occupancy by the benzyl group provides a structural rationale for prioritizing this compound in focused library design [3]. Procurement recommendation: acquire the full side-chain series as a set to enable systematic SAR analysis, with the phenylalanine derivative as the reference compound due to its structural validation.

LAP Inhibitor Screening and 3D-QSAR Model Validation

Ziemska et al. (2020) identified the 3,4-dihydroisoquinoline scaffold as potentially active against leucine aminopeptidase through virtual screening of 25,081 compounds, developing a 3D-QSAR model with strong predictive capability (r² = 0.997, q² = 0.717) [1]. Nine selected compounds were further evaluated for drug-likeness and pharmacokinetic parameters [2]. The target compound, classified as a derivative/analog of natural compounds, is structurally congruent with this chemotype and represents a candidate for experimental validation of the in silico predictions [3]. Given that LAP overexpression is implicated in cancer proliferation, migration, invasion, and angiogenesis, experimental confirmation of LAP inhibitory activity would open additional application avenues. Procurement recommendation: acquire for LAP inhibition screening as a follow-up to the Ziemska et al. virtual screening study, with the caveat that no experimental LAP IC50 data currently exists for this specific compound.

Chiral Chromatography Method Development and Enantiomeric Purity

The coexistence of a DL-racemic form (CAS 1397005-80-9, InChIKey SKZOZLFDNIMQMW-UHFFFAOYSA-N) and a pure L-enantiomer (CAS 187884-91-9, InChIKey SKZOZLFDNIMQMW-KRWDZBQOSA-N) makes this compound pair suitable for chiral chromatography method development [1]. The DL form provides both enantiomers in a single sample for column screening and method optimization, while the L-form serves as the enantiopure standard for calibration and quantification [2]. This is particularly relevant given that BACE-1 exhibits chiral recognition of the L-enantiomer, establishing the functional significance of enantiomeric purity for biological studies [3]. Procurement recommendation: acquire both forms as a matched set for chiral method development, quality control of enantiomeric purity, and investigation of stereochemistry-dependent biological activity.

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